molecular formula C21H18N6O4 B3294646 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide CAS No. 887458-96-0

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B3294646
CAS No.: 887458-96-0
M. Wt: 418.4 g/mol
InChI Key: LWECONLYNSIZSW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 2,4-dimethylphenyl group at the 1-position of the pyrazole ring and an N-(3-nitrophenyl)acetamide moiety at the 5-position. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases, receptors, and enzymes .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-6-7-18(14(2)8-13)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-4-3-5-16(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECONLYNSIZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of derivatives with varying biological activities .

Scientific Research Applications

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with the cell cycle, preventing the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:

Compound R1 (1-position) R2 (Acetamide Substituent) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound: 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide 2,4-Dimethylphenyl 3-Nitrophenyl N/A ~435.4 (calculated) Strong electron-withdrawing nitro group; steric bulk from dimethylphenyl
: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Fluorophenyl 3-Methoxyphenyl N/A ~423.4 Electron-deficient fluorophenyl; methoxy enhances solubility
(Example 83): Fluoro-chromenone derivative Complex fluorophenyl 3-Fluorophenyl 302–304 571.2 Chromenone fusion; high melting point indicative of crystallinity
: N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Phenyl 3-Acetamidophenyl N/A ~404.4 Acetamido group improves hydrogen-bonding capacity
: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 4-Methylbenzyl 2,4-Dichlorophenoxyethyl N/A ~541.3 Dichlorophenoxy group enhances lipophilicity

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitro group contrasts with the 3-methoxy () and 3-acetamido () groups. Nitro substituents typically reduce solubility but increase binding affinity in hydrophobic pockets, whereas methoxy or acetamido groups improve aqueous solubility .
  • Aromatic Substitution Patterns : The 2,4-dimethylphenyl group (target) introduces steric hindrance compared to the 4-fluorophenyl () or unsubstituted phenyl (). This may reduce metabolic oxidation but limit target accessibility .
  • Hybrid Scaffolds: ’s chromenone-pyrazolo-pyrimidinone fusion demonstrates how core modifications can drastically alter physicochemical properties (e.g., melting point >300°C) and biological target profiles .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The 3-nitrophenyl group (logP ~2.5 estimated) likely increases lipophilicity compared to 3-methoxyphenyl (logP ~1.8) or 3-acetamidophenyl (logP ~1.2). This may enhance blood-brain barrier penetration but reduce solubility .
  • Metabolic Stability : The 2,4-dimethylphenyl group in the target compound may slow CYP450-mediated metabolism relative to smaller substituents like fluorine () .

Computational Insights

AutoDock4 () could predict binding poses by comparing the nitro group’s interactions with residues like Lys or Asp in kinase active sites versus methoxy or acetamido groups .

Biological Activity

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a pyrazolo[3,4-d]pyrimidine core that is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in signaling pathways that regulate cell proliferation and survival. It binds to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells. This mechanism is similar to other pyrazolo derivatives that have shown promising anticancer properties .

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
  • IC50 values for related compounds have been reported in the range of 0.02–0.04 μM against COX-2 enzymes, indicating potent anti-inflammatory and anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy:

  • It has been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are key players in the inflammatory response. The inhibition percentages were comparable to established anti-inflammatory drugs like diclofenac .
  • Compounds similar to this one have demonstrated IC50 values ranging from 60.56 to 71.11 μg/mL in various assays assessing their anti-inflammatory potential .

Antioxidant Activity

Antioxidant properties have also been observed:

  • Pyrazolo derivatives possess the ability to scavenge free radicals and reduce oxidative stress in cellular models. This is crucial for preventing cellular damage and may contribute to their overall therapeutic efficacy .

Case Studies

  • Study on Anticancer Effects : A study published in 2021 highlighted the efficacy of pyrazolo derivatives in inducing apoptosis in breast cancer cells through the activation of caspase-3 pathways . The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM.
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of similar compounds on acute inflammatory models in rats. The results indicated a notable decrease in paw swelling and body weight loss compared to control groups treated with standard anti-inflammatory medications .

Summary of Biological Activities

Activity TypeMechanismIC50 Values/Effects
AnticancerApoptosis induction via caspases0.02–0.04 μM (COX-2 inhibition)
Anti-inflammatoryCOX enzyme inhibition60.56–71.11 μg/mL
AntioxidantFree radical scavengingSignificant reduction in oxidative stress

Q & A

Q. What are the recommended synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The synthesis typically begins with cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides. For example, reacting 2,4-dimethylbenzoyl chloride with the pyrazole precursor in the presence of triethylamine generates the pyrazolo[3,4-d]pyrimidine core. Subsequent steps involve introducing the N-(3-nitrophenyl)acetamide moiety via nucleophilic substitution or coupling reactions under reflux in aprotic solvents (e.g., DMF or acetonitrile) .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and nitro group at 3-nitrophenyl). Key peaks include aromatic protons (δ 7.1–8.5 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~449.15 for C23_{23}H20_{20}N6_{6}O3_{3}) and fragments corresponding to the pyrazolo-pyrimidine core .

Q. What preliminary assays are used to screen its biological activity?

  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR or CDK2) using fluorescence-based or radiometric assays.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How do the 2,4-dimethylphenyl and 3-nitrophenyl substituents influence binding affinity in kinase targets?

The 2,4-dimethylphenyl group enhances hydrophobic interactions in kinase pockets, while the 3-nitrophenyl moiety introduces electron-withdrawing effects, polarizing the acetamide group for stronger hydrogen bonding. Molecular docking studies (e.g., AutoDock Vina) paired with mutagenesis can validate key residues (e.g., Lys48 in EGFR) critical for binding .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:

  • Prodrug Modification : Introduce ester groups to improve solubility.
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., nitro group reduction).
  • Pharmacokinetic Profiling : Measure bioavailability and half-life in rodent models .

Q. What strategies optimize synthetic yield while minimizing by-products?

  • Reaction Optimization : Use Design of Experiments (DoE) to adjust temperature (70–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)2_2 for coupling steps).
  • Purification : Employ gradient HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) to isolate the target compound from regioisomers .

Methodological Guidance

  • Synthesis Troubleshooting : If cyclization yields drop below 50%, replace air-sensitive reagents with stabilized alternatives (e.g., use N-methylmorpholine instead of triethylamine) .
  • SAR Analysis : Compare logP (via HPLC) and electrostatic potential maps (Gaussian calculations) to rationalize substituent effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide

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